![molecular formula C23H25N3O3 B2372061 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide CAS No. 898447-52-4](/img/structure/B2372061.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring attached to a carbonyl group, which is connected to a dihydroquinoline ring. This dihydroquinoline ring is also attached to an oxamide group, which is further connected to a 2-ethylphenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 312.183778013 g/mol, and its monoisotopic mass is also 312.183778013 g/mol . The topological polar surface area is 49.4 Ų . The compound has a heavy atom count of 23 .Applications De Recherche Scientifique
Azoimine Quinoline Derivatives
Azoimine quinoline derivatives, with structural elements that may bear resemblance to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide, have been synthesized and evaluated for their biological activities. These compounds demonstrated significant antioxidant potential, even greater than ascorbic acid, at very low concentrations. Additionally, they showed variable antimicrobial activity against both bacterial and fungal species and exhibited anti-inflammatory activity in the range of 55–80%. The interaction of these compounds with DNA and bovine serum albumin (BSA) was studied, revealing strong binding to DNA via intercalation and interaction with BSA through a static quenching process (Douadi et al., 2020).
Corrosion Inhibition
Heterocyclic Schiff bases, including quinoline derivatives, have been studied as corrosion inhibitors for carbon steel in acidic solutions. These compounds increase inhibition efficacy with concentration and adhere to the metal surface following the Langmuir adsorption isotherm. Their effectiveness is attributed to the formation of a protective layer on the metal surface, a property that could be relevant in materials science and engineering applications (Benmahammed et al., 2020).
Antitubercular Activity
Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications of quinoline derivatives in developing new therapeutic agents for tuberculosis (Kantevari et al., 2011).
Antibacterial Activity
Quinoline carboxylic acids, including derivatives with cyclopropane groups, have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These studies demonstrate the importance of structural features such as the cyclopropane group for antibacterial potency, providing insights into the design of new antibacterial agents (Domagala et al., 1988).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of quinoline derivatives, including those incorporating cyclopropane groups, contributes to the broader understanding of their chemical properties and potential applications in synthetic chemistry. For instance, studies on the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds highlight the versatility of these compounds in organic synthesis (Yong et al., 2007).
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-15-6-3-4-8-19(15)25-22(28)21(27)24-18-12-11-16-7-5-13-26(20(16)14-18)23(29)17-9-10-17/h3-4,6,8,11-12,14,17H,2,5,7,9-10,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZWVSOCHVMYOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

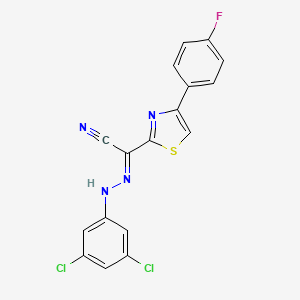
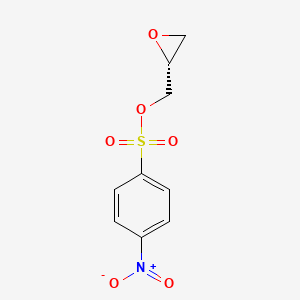
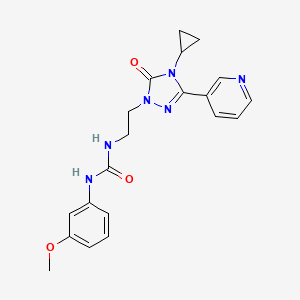
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
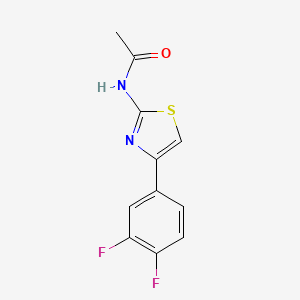
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
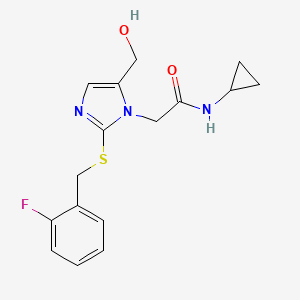
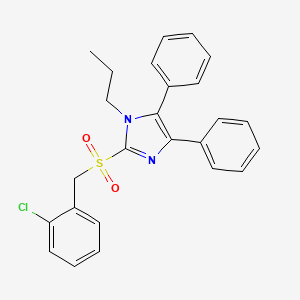
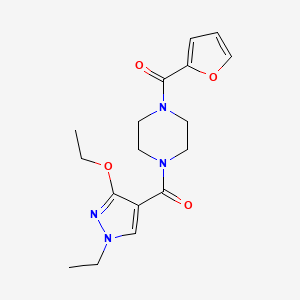
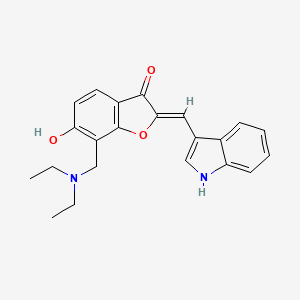


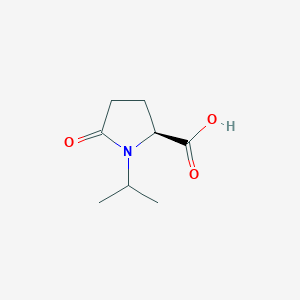
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)